molecular formula C11H14Cl3N5 B12811141 2-Chloro-N,N-bis(2-chloroethyl)-9-methyl-9H-purine-6-methanamine CAS No. 13726-50-6

2-Chloro-N,N-bis(2-chloroethyl)-9-methyl-9H-purine-6-methanamine

Cat. No.: B12811141
CAS No.: 13726-50-6
M. Wt: 322.6 g/mol
InChI Key: KCOVQUVRCCMVKQ-UHFFFAOYSA-N
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Description

2-Chloro-N,N-bis(2-chloroethyl)-9-methyl-9H-purine-6-methanamine is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-bis(2-chloroethyl)-9-methyl-9H-purine-6-methanamine typically involves the reaction of 9-methyl-9H-purine-6-methanamine with chloroethylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-bis(2-chloroethyl)-9-methyl-9H-purine-6-methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, leading to the formation of cyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Cyclization Reactions: Cyclization can be induced using acidic or basic catalysts, depending on the desired product.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and cyclic compounds with varying ring sizes and functionalities.

Scientific Research Applications

2-Chloro-N,N-bis(2-chloroethyl)-9-methyl-9H-purine-6-methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-bis(2-chloroethyl)-9-methyl-9H-purine-6-methanamine involves its interaction with cellular components, leading to various biological effects. The compound can alkylate DNA, causing cross-linking and strand breaks, which can inhibit DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets include DNA and proteins involved in cell division and growth pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-bis(2-chloroethyl)acetamide
  • 2-Chloro-N,N-bis(2-chloroethyl)ethanamine
  • 2-Chloro-N,N-bis(2-chloroethyl)benzamide

Uniqueness

2-Chloro-N,N-bis(2-chloroethyl)-9-methyl-9H-purine-6-methanamine is unique due to its purine-based structure, which distinguishes it from other chloroethyl compounds. This structure imparts specific reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

13726-50-6

Molecular Formula

C11H14Cl3N5

Molecular Weight

322.6 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-[(2-chloro-9-methylpurin-6-yl)methyl]ethanamine

InChI

InChI=1S/C11H14Cl3N5/c1-18-7-15-9-8(16-11(14)17-10(9)18)6-19(4-2-12)5-3-13/h7H,2-6H2,1H3

InChI Key

KCOVQUVRCCMVKQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)Cl)CN(CCCl)CCCl

Origin of Product

United States

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